2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
CAS No.:
Cat. No.: VC18028327
Molecular Formula: C13H18IN3O4
Molecular Weight: 407.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18IN3O4 |
|---|---|
| Molecular Weight | 407.20 g/mol |
| IUPAC Name | 2-[3-(3-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C13H18IN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,6-10(18)19)17-5-4-9(14)15-17/h4-5H,6-8H2,1-3H3,(H,18,19) |
| Standard InChI Key | XWAUUVQFDIFTOC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC(=N2)I |
Introduction
Chemical Structure and Molecular Characteristics
Structural Components
The molecular architecture of 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid integrates three critical functional groups:
-
tert-Butoxycarbonyl (BOC) Group: A widely used protecting group in peptide synthesis, the BOC moiety enhances solubility and prevents unwanted side reactions during molecular assembly.
-
Azetidine Ring: A four-membered saturated nitrogen heterocycle, the azetidine core introduces conformational rigidity and influences bioavailability.
-
3-Iodo-1H-pyrazole: The pyrazole ring, substituted with an iodine atom at the 3-position, contributes to potential halogen bonding interactions and electronic effects, which may enhance binding affinity in biological systems.
The acetic acid side chain at the 3-position of the azetidine ring provides a carboxylic acid functional group, enabling further derivatization or salt formation for improved physicochemical properties.
Molecular Data
The compound’s molecular identity is summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈IN₃O₄ |
| Molecular Weight | 407.20 g/mol |
| IUPAC Name | 2-[3-(3-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
| SMILES Notation | CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC(=N2)I |
| InChI Key | XWAUUVQFDIFTOC-UHFFFAOYSA-N |
| PubChem CID | 167721501 |
Source: VulcanChem (2024)
The SMILES notation illustrates the spatial arrangement of functional groups, highlighting the BOC-protected azetidine core fused to the iodopyrazole ring and acetic acid side chain. The iodine atom’s position on the pyrazole ring is critical for potential halogen bonding in molecular recognition processes.
Synthesis and Manufacturing
Synthesis Pathways
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid involves a multi-step sequence:
-
Azetidine Ring Formation: Cyclization of appropriate amine precursors yields the azetidine scaffold. For example, intramolecular nucleophilic substitution reactions of β-chloroamines are commonly employed.
-
Introduction of the Pyrazole Moiety: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic aromatic substitution may attach the iodopyrazole group to the azetidine ring.
-
BOC Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the BOC group, enhancing stability during subsequent reactions.
-
Acetic Acid Side Chain Incorporation: Alkylation or Michael addition strategies introduce the carboxylic acid functionality.
Research Findings and Current Studies
Recent investigations focus on:
-
Synthetic Optimization: Modulating reaction conditions to improve yields of the iodopyrazole-azetidine coupling step, with microwave-assisted synthesis showing promise.
-
Computational Modeling: Density functional theory (DFT) studies predict favorable binding to protein targets such as cyclooxygenase-2 (COX-2), though experimental validation is pending.
Future Directions and Recommendations
-
Biological Screening: Prioritize in vitro assays against kinase families (e.g., JAK, EGFR) to identify lead compounds.
-
Derivatization Studies: Explore substitutions at the pyrazole 5-position or replacement of iodine with other halogens to modulate electronic properties.
-
Formulation Development: Investigate salt forms (e.g., sodium, lysine) to enhance aqueous solubility for preclinical testing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume